molecular formula C32H54O4 B14737305 Didecyl 2-[(4-methylphenyl)methyl]butanedioate CAS No. 5859-38-1

Didecyl 2-[(4-methylphenyl)methyl]butanedioate

Cat. No.: B14737305
CAS No.: 5859-38-1
M. Wt: 502.8 g/mol
InChI Key: BLMAYAJKMKRTGF-UHFFFAOYSA-N
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Description

Didecyl 2-[(4-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C32H54O4. It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl 2-[(4-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Didecyl 2-[(4-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Didecyl 2-[(4-methylphenyl)methyl]butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of didecyl 2-[(4-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Didecyl 2-[(2-methylphenyl)methyl]butanedioate
  • Didecyl 2-[(3-methylphenyl)methyl]butanedioate

Uniqueness

Didecyl 2-[(4-methylphenyl)methyl]butanedioate is unique due to its specific substitution pattern on the butanedioic acid moiety. This substitution can influence the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5859-38-1

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

didecyl 2-[(4-methylphenyl)methyl]butanedioate

InChI

InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-24-35-31(33)27-30(26-29-22-20-28(3)21-23-29)32(34)36-25-19-17-15-13-11-9-7-5-2/h20-23,30H,4-19,24-27H2,1-3H3

InChI Key

BLMAYAJKMKRTGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCCCCCCCCCC

Origin of Product

United States

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